molecular formula C23H21N3O3 B2637633 1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902920-31-4

1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2637633
CAS No.: 902920-31-4
M. Wt: 387.439
InChI Key: HORWHGWVYMLDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
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Scientific Research Applications

Molecular Structures and Crystal Formation

1-(3-methoxybenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to a class of compounds studied for their molecular structures and crystal formation processes. Research illustrates that compounds in this category often exhibit specific molecular interactions, such as hydrogen bonds and pi-pi stacking interactions, which contribute to their crystalline structures. These interactions and structural formations are crucial for understanding the physical and chemical properties of these compounds, which may have implications in various scientific fields, including material science and pharmaceuticals (Trilleras et al., 2009).

Synthetic Methods

In the realm of synthetic chemistry, there are various methods to synthesize analogs and derivatives of this compound. A notable approach involves the use of different starting materials and conditions to yield compounds with potentially unique properties or enhanced biological activity. These methods not only provide pathways to synthesize these compounds but also open doors to modify their structures, aiming to explore their utility in different scientific applications (Osyanin et al., 2014).

Heterocycle Derivatives Synthesis and Analysis

The compound is also related to the synthesis and study of heterocycle derivatives, which are pivotal in pharmaceutical chemistry due to their biological activities. Research in this area includes the synthesis of novel derivatives, structural and spectral analysis, and computational studies to understand their properties. These derivatives are often explored for their potential applications in drug design and other areas of chemistry and biochemistry (Ashraf et al., 2019).

Applications in Organic Chemistry and Drug Discovery

This compound's derivatives are frequently investigated in the context of organic chemistry and potential drug discovery. Syntheses of related compounds involve novel methods that provide insights into chemical reactions and mechanisms, contributing to the broader knowledge of chemical synthesis. Moreover, some derivatives are studied for their biological activities, such as urease inhibition, highlighting their potential in medicinal chemistry and drug development (Rauf et al., 2010).

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-29-19-10-5-9-18(15-19)16-26-21-20(11-6-13-24-21)22(27)25(23(26)28)14-12-17-7-3-2-4-8-17/h2-11,13,15H,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWHGWVYMLDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.